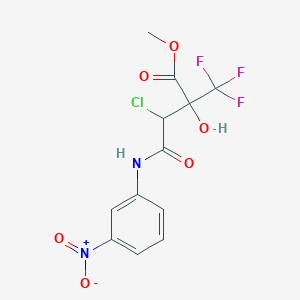![molecular formula C19H20FN5O B457751 (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B457751.png)
(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl and a methyl group, while the other is substituted with a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions, while the fluorobenzyl group is introduced through nucleophilic substitution reactions.
Coupling Reaction: The final step involves the coupling of the two pyrazole rings through a propenamide linker, which can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
- (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C19H20FN5O |
|---|---|
Molecular Weight |
353.4g/mol |
IUPAC Name |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C19H20FN5O/c1-3-25-14(2)16(10-22-25)6-9-19(26)23-18-11-21-24(13-18)12-15-4-7-17(20)8-5-15/h4-11,13H,3,12H2,1-2H3,(H,23,26)/b9-6+ |
InChI Key |
IVHTUDNFRNDFOV-RMKNXTFCSA-N |
SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(aminocarbonyl)-2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B457671.png)
![2-ethyl 4-propyl 5-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B457673.png)
![Ethyl 5-[(4-chloroanilino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B457675.png)
![diethyl 3-methyl-5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457676.png)
![N-(prop-2-en-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B457677.png)
![(E)-N-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B457679.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B457682.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B457684.png)
![methyl 6-tert-butyl-2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457686.png)
![(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B457687.png)

![(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B457689.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B457690.png)
![ethyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457691.png)
